molecular formula C9H11NO B018564 6-Isopropylnicotinaldehyde CAS No. 107756-03-6

6-Isopropylnicotinaldehyde

Cat. No. B018564
M. Wt: 149.19 g/mol
InChI Key: JWIPUXPJHVUROQ-UHFFFAOYSA-N
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Patent
US04778796

Procedure details

To a solution of 5.1 g of 5-hydroxymethyl-2-isopropylpyridine in 70 ml of chloroform, 20 g of active manganese dioxide is added, and the mixture is refluxed with stirring for 1 hour. The insoluble manganese dioxide is filtered off, and the filtrate is concentrated to give 3.7 g of crude 6-isopropyl-3-pyridinecarbaldehyde.
Quantity
5.1 g
Type
reactant
Reaction Step One
Quantity
70 mL
Type
solvent
Reaction Step One
Quantity
20 g
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[OH:1][CH2:2][C:3]1[CH:4]=[CH:5][C:6]([CH:9]([CH3:11])[CH3:10])=[N:7][CH:8]=1>C(Cl)(Cl)Cl.[O-2].[O-2].[Mn+4]>[CH:9]([C:6]1[N:7]=[CH:8][C:3]([CH:2]=[O:1])=[CH:4][CH:5]=1)([CH3:11])[CH3:10] |f:2.3.4|

Inputs

Step One
Name
Quantity
5.1 g
Type
reactant
Smiles
OCC=1C=CC(=NC1)C(C)C
Name
Quantity
70 mL
Type
solvent
Smiles
C(Cl)(Cl)Cl
Name
Quantity
20 g
Type
catalyst
Smiles
[O-2].[O-2].[Mn+4]

Conditions

Stirring
Type
CUSTOM
Details
with stirring for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture is refluxed
FILTRATION
Type
FILTRATION
Details
The insoluble manganese dioxide is filtered off
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate is concentrated

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C(C)(C)C1=CC=C(C=N1)C=O
Measurements
Type Value Analysis
AMOUNT: MASS 3.7 g
YIELD: CALCULATEDPERCENTYIELD 73.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.